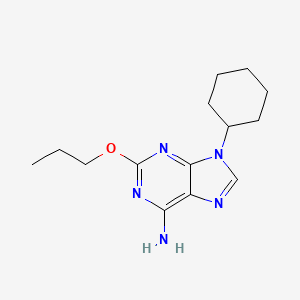

9-Cyclohexyl-2-n-propoxy-9H-adenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: BB-1502 is synthesized through a series of chemical reactions involving 2,9-disubstituted adenine derivatives. The synthetic route typically involves the conversion of 9-(2-cyclohexenyl), 9-tetrahydropyranyl, and 9-benzyl derivatives of 2,6-dichloropurine to 2-chloroadenines. Subsequent nucleophilic substitution of the 2-chloro group with alkoxides, mercaptides, and amines affords the desired compounds . The 9-cyclohexyl derivatives are prepared by hydrogenation of the corresponding 9-cyclohexenyl compounds .

Industrial Production Methods: The industrial production of BB-1502 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: BB-1502 undergoes various chemical reactions, including nucleophilic substitution, hydrogenation, and inhibition of cyclic AMP phosphodiesterase .

Common Reagents and Conditions: Common reagents used in the synthesis of BB-1502 include 2,6-dichloropurine, alkoxides, mercaptides, and amines . Hydrogenation reactions are typically carried out using hydrogen gas and a suitable catalyst .

Major Products Formed: The major product formed from the synthesis of BB-1502 is 9-cyclohexyl-2-n-propoxy-9H-adenine . This compound exhibits potent bronchodilating activity and is used in various pharmacological studies .

Scientific Research Applications

BB-1502 has been extensively studied for its bronchodilating activity. It has shown significant potential in treating allergic asthma in guinea pigs and dogs . The compound is also a potent inhibitor of cyclic AMP phosphodiesterase, which makes it a valuable tool in studying the regulation of cyclic AMP levels in various biological systems . Additionally, BB-1502 has been evaluated for its effects on pulmonary mechanics and cardiovascular systems, showing comparable activity to salbutamol in preventing asthmatic symptoms .

Mechanism of Action

BB-1502 exerts its effects by inhibiting cyclic AMP phosphodiesterase, leading to an increase in cyclic AMP levels . This results in the relaxation of tracheal smooth muscle and bronchodilation . The compound does not work through beta-adrenergic receptor stimulation, which differentiates it from other bronchodilators . The inhibition of cyclic AMP phosphodiesterase also contributes to its anti-asthmatic activity .

Comparison with Similar Compounds

BB-1502 is compared with other bronchodilators such as aminophylline and salbutamol. While aminophylline is also a phosphodiesterase inhibitor, BB-1502 has shown to be more potent in relaxing tracheal smooth muscle . Unlike salbutamol, which works through beta-adrenergic receptor stimulation, BB-1502 does not stimulate these receptors, reducing the risk of cardiovascular side effects . Similar compounds include other 2,9-disubstituted adenine derivatives, such as 9-(2-cyclohexenyl)- and 9-tetrahydropyranyl derivatives .

Properties

CAS No. |

73535-50-9 |

|---|---|

Molecular Formula |

C14H21N5O |

Molecular Weight |

275.35 g/mol |

IUPAC Name |

9-cyclohexyl-2-propoxypurin-6-amine |

InChI |

InChI=1S/C14H21N5O/c1-2-8-20-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H2,15,17,18) |

InChI Key |

HCCZHQLKTDQYBT-UHFFFAOYSA-N |

SMILES |

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N |

Canonical SMILES |

CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N |

Key on ui other cas no. |

73535-50-9 |

Synonyms |

9-cyclohexyl-2-n-propoxy-9H-adenine BB 1502 BB-1502 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.